

# 3-Methoxy-4-(trifluoromethyl)phenol chemical structure

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## Compound of Interest

Compound Name: 3-Methoxy-4-(trifluoromethyl)phenol

Cat. No.: B1369301

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An In-Depth Technical Guide to **3-Methoxy-4-(trifluoromethyl)phenol** CAS Number: 106877-41-2 Molecular Formula:  $C_8H_7F_3O_2$  Molecular Weight: 192.14 g/mol [\[1\]](#)

## Abstract

This technical guide provides a comprehensive scientific overview of **3-Methoxy-4-(trifluoromethyl)phenol**, a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of a methoxy group and a trifluoromethyl group on a phenol scaffold imparts a unique combination of physicochemical properties, including modified lipophilicity and metabolic stability, making it a valuable building block for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This document details the compound's structure, physicochemical properties, a proposed synthetic pathway with mechanistic rationale, predictive spectroscopic analysis, and essential safety and handling protocols, designed to serve as a foundational resource for drug development professionals and synthetic chemists.

## Introduction and Strategic Importance

**3-Methoxy-4-(trifluoromethyl)phenol** is a substituted phenol that merges three key functional groups onto a single aromatic ring: a hydroxyl group (-OH), a methoxy group (-OCH<sub>3</sub>), and a trifluoromethyl group (-CF<sub>3</sub>). The interplay of these groups provides a powerful tool for molecular design.

- The Trifluoromethyl Group (-CF<sub>3</sub>): This moiety is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a molecule's pharmacological profile by enhancing metabolic stability (blocking sites of oxidative metabolism), increasing binding affinity to target proteins, and improving membrane permeability.<sup>[2]</sup>
- The Methoxy Group (-OCH<sub>3</sub>): As an electron-donating group, the methoxy substituent influences the electronic properties of the aromatic ring and can participate in hydrogen bonding. It offers a site for potential demethylation metabolism or can be used to fine-tune steric and electronic properties.
- The Phenolic Hydroxyl Group (-OH): This versatile functional group serves as a key handle for synthetic elaboration. It is a hydrogen bond donor, can be readily converted into ethers or esters, and directs electrophilic aromatic substitution, providing a gateway to a wide array of derivatives.

The combination of these features makes **3-Methoxy-4-(trifluoromethyl)phenol** a high-value intermediate for constructing novel compounds where precise control over lipophilicity, electronic character, and metabolic fate is critical.

## Chemical Structure Diagram

Caption: Chemical structure of **3-Methoxy-4-(trifluoromethyl)phenol**.

## Physicochemical Properties

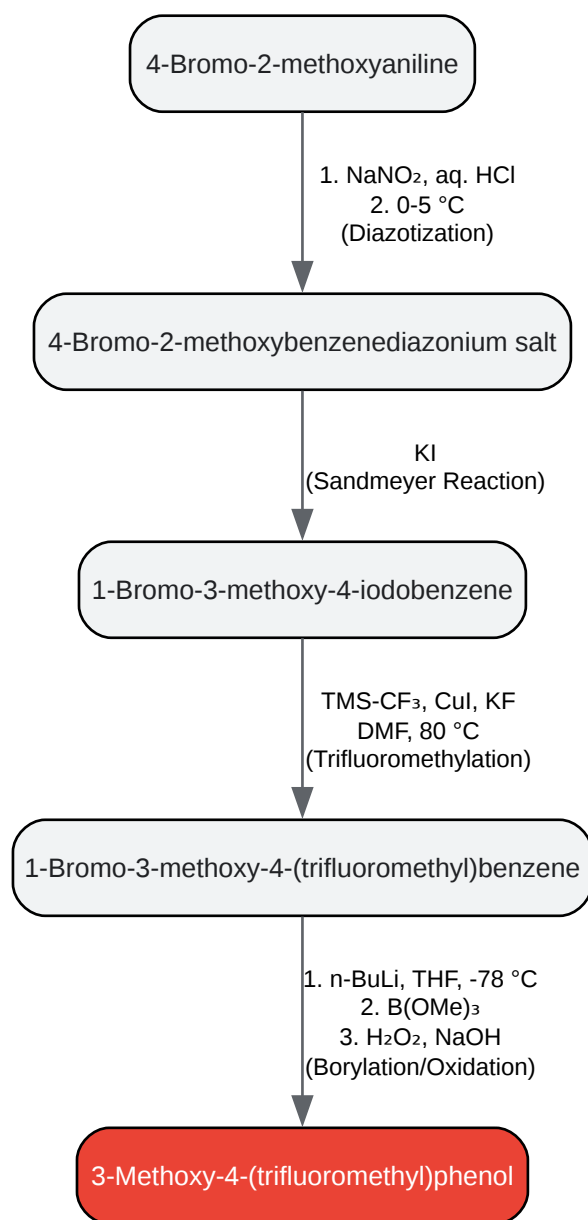
A summary of the key physical and chemical properties is provided below. Note that experimental data for this specific isomer is limited; therefore, some values are based on predictions from structurally related compounds.

Property	Value	Source
CAS Number	106877-41-2	Sunway Pharm Ltd[1]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> F <sub>3</sub> O <sub>2</sub>	Sunway Pharm Ltd[1]
Molecular Weight	192.14 g/mol	Sunway Pharm Ltd[1]
Appearance	Solid (Predicted)	N/A
Boiling Point	Not available	N/A
Melting Point	Not available	N/A
Storage	Sealed in dry, Room Temperature	Sunway Pharm Ltd[1]

## Synthesis and Mechanistic Rationale

The synthesis of substituted trifluoromethylphenols often requires a multi-step approach that strategically introduces the required functional groups. A plausible and efficient synthetic route for **3-Methoxy-4-(trifluoromethyl)phenol** is outlined below. This pathway is designed based on established organometallic and aromatic substitution reactions.

## Proposed Synthetic Workflow



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Caption: Proposed multi-step synthesis of **3-Methoxy-4-(trifluoromethyl)phenol**.

## Step-by-Step Experimental Protocol and Rationale

- Step 1: Diazotization of 4-Bromo-2-methoxyaniline
  - Protocol: 4-Bromo-2-methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO<sub>2</sub>) in water is added dropwise

while maintaining the temperature below 5 °C. The reaction is stirred for 30 minutes to ensure complete formation of the diazonium salt.

- Causality: The reaction of a primary aromatic amine with nitrous acid (generated in situ from  $\text{NaNO}_2$  and  $\text{HCl}$ ) at low temperatures produces a relatively stable diazonium salt. This intermediate is an outstanding electrophile and has an excellent leaving group ( $\text{N}_2$ ), making it a versatile precursor for introducing a variety of substituents onto the aromatic ring.
- Step 2: Sandmeyer Reaction to Introduce Iodine
  - Protocol: The cold diazonium salt solution from Step 1 is slowly added to a stirred solution of potassium iodide ( $\text{KI}$ ) in water. The mixture is allowed to warm to room temperature and then heated gently (e.g., to 50 °C) until nitrogen evolution ceases. The product, 1-bromo-3-methoxy-4-iodobenzene, is then extracted with an organic solvent (e.g., diethyl ether), washed, dried, and purified.
  - Causality: The Sandmeyer reaction is a reliable method for replacing a diazonium group with a halide. Using potassium iodide as the nucleophile source effectively installs an iodine atom at the desired position. Iodine is a particularly useful halogen for subsequent cross-coupling reactions.
- Step 3: Copper-Catalyzed Trifluoromethylation
  - Protocol: To a solution of 1-bromo-3-methoxy-4-iodobenzene in a polar aprotic solvent like DMF, (trifluoromethyl)trimethylsilane ( $\text{TMS-CF}_3$ , Ruppert-Prakash reagent), copper(I) iodide ( $\text{CuI}$ ), and potassium fluoride ( $\text{KF}$ ) are added. The mixture is heated to approximately 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitored by TLC or GC-MS. Upon completion, the reaction is worked up and the product, 1-bromo-3-methoxy-4-(trifluoromethyl)benzene, is purified by column chromatography.
  - Causality: This reaction introduces the critical  $-\text{CF}_3$  group. The more reactive C-I bond is selectively targeted over the C-Br bond. The copper catalyst facilitates the transfer of the " $\text{CF}_3$ " nucleophile (generated from  $\text{TMS-CF}_3$  and a fluoride source) to the aromatic ring.
- Step 4: Borylation and Oxidation to Phenol

- Protocol: The purified 1-bromo-3-methoxy-4-(trifluoromethyl)benzene is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) is added dropwise to perform a lithium-halogen exchange at the bromine position. After stirring for a short period, trimethyl borate (B(OMe)<sub>3</sub>) is added, and the reaction is allowed to slowly warm to room temperature. The resulting boronic ester is then oxidized in situ by the addition of an aqueous solution of sodium hydroxide followed by the careful addition of hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>). Acidification, extraction, and purification yield the final product, **3-Methoxy-4-(trifluoromethyl)phenol**.
- Causality: This two-part final step transforms the C-Br bond into the desired C-OH group. The lithium-halogen exchange with n-BuLi creates a potent aryl lithium nucleophile. This nucleophile attacks the electrophilic boron atom of trimethyl borate. The subsequent oxidative workup with hydrogen peroxide in a basic medium is a classic and high-yielding method to convert arylboronic acids/esters into phenols.

## Spectroscopic and Structural Characterization (Predicted)

Due to the absence of publicly available spectra for this specific isomer, the following characterization data are predicted based on established principles of NMR and IR spectroscopy and analysis of similar structures.<sup>[3][4][5][6]</sup>

Technique	Predicted Data
$^1\text{H}$ NMR	~7.2-7.4 ppm (d, 1H, Ar-H), ~6.8-7.0 ppm (m, 2H, Ar-H), ~5.0-6.0 ppm (s, broad, 1H, -OH), ~3.9 ppm (s, 3H, -OCH <sub>3</sub> )
$^{13}\text{C}$ NMR	~155-160 ppm (C-OH), ~145-150 ppm (C-OCH <sub>3</sub> ), ~120-130 ppm (q, C-CF <sub>3</sub> ), ~123.5 ppm (q, J $\approx$ 272 Hz, -CF <sub>3</sub> ), ~110-125 ppm (Ar-CH), ~55-56 ppm (-OCH <sub>3</sub> )
IR (cm <sup>-1</sup> )	3200-3500 (broad, O-H stretch), 2850-3000 (C-H stretch), 1500-1600 (C=C aromatic stretch), 1250-1350 (C-F stretch), 1000-1100 (C-O stretch)
Mass Spec (EI)	M <sup>+</sup> at m/z = 192, Fragments at m/z = 177 ([M-CH <sub>3</sub> ] <sup>+</sup> ), 163 ([M-CHO] <sup>+</sup> ), 123 ([M-CF <sub>3</sub> ] <sup>+</sup> )

#### Justification for Predictions:

- $^1\text{H}$  NMR: The aromatic region should show three distinct protons. The proton ortho to the electron-withdrawing -CF<sub>3</sub> group will be the most downfield. The phenolic -OH proton signal is typically broad and its chemical shift is concentration-dependent. The methoxy protons will appear as a sharp singlet around 3.9 ppm.
- $^{13}\text{C}$  NMR: The carbon attached to the highly electronegative fluorine atoms (-CF<sub>3</sub>) will appear as a quartet due to C-F coupling, with a large coupling constant (J). The carbons attached to oxygen will be the most downfield in the aromatic region.
- IR Spectroscopy: The spectrum will be dominated by a broad O-H stretch for the phenol, characteristic C-F stretches, and aromatic C=C and C-O vibrations.<sup>[7][8]</sup>
- Mass Spectrometry: The molecular ion peak should be clearly visible at m/z 192. Common fragmentation pathways would include the loss of a methyl radical from the methoxy group or the loss of the entire trifluoromethyl group.<sup>[9]</sup>

## Chemical Reactivity and Applications

The unique arrangement of functional groups in **3-Methoxy-4-(trifluoromethyl)phenol** dictates its reactivity and utility as a synthetic building block.

## Key Reaction Sites

Caption: Key reactive sites on **3-Methoxy-4-(trifluoromethyl)phenol** for synthetic derivatization.

- **At the Phenolic -OH Group:** This is the most reactive site for derivatization. It can be easily alkylated (e.g., Williamson ether synthesis) or acylated to form a vast library of ethers and esters. This is a common strategy for converting a phenol into a more drug-like ether linkage, as seen in many pharmaceutical agents.[\[10\]](#)
- **Electrophilic Aromatic Substitution (EAS):** The -OH and -OCH<sub>3</sub> groups are strong activating, ortho-, para-directors. The -CF<sub>3</sub> group is a deactivating, meta-director. The combined effect strongly activates the positions ortho and para to the hydroxyl and methoxy groups. This allows for selective introduction of other substituents like nitro groups or halogens, further expanding the synthetic possibilities.
- **Use in Drug Discovery:** This molecule is an ideal scaffold for structure-activity relationship (SAR) studies. By keeping the core constant and modifying the phenolic -OH, researchers can systematically probe the binding pocket of a biological target. Its role as a precursor for pharmaceuticals and agrochemicals is significant due to the beneficial properties imparted by the trifluoromethyl group.

## Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **3-Methoxy-4-(trifluoromethyl)phenol** is not readily available, data from structurally similar fluorinated phenols can be used to establish a robust safety protocol.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Hazard Identification (Extrapolated)



Hazard Class	Statement
Acute Toxicity, Oral	May be harmful if swallowed.[11]
Skin Corrosion/Irritation	Causes skin irritation; may cause severe skin burns.[11]
Eye Damage/Irritation	Causes serious eye damage.[11]
STOT - Single Exposure	May cause respiratory irritation.[11]

## Recommended Handling Protocol

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14] Ensure that eyewash stations and safety showers are readily accessible.[13]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[14]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.[14]
  - Respiratory Protection: If ventilation is inadequate or dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.
- Hygiene Measures: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling.[14] Launder contaminated clothing before reuse.
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place. [12][13] Store locked up.[12]
- Spill Response: In case of a spill, remove all ignition sources.[14] Absorb with an inert, dry material and place in a suitable container for disposal.[14] Avoid generating dust.

## Conclusion

**3-Methoxy-4-(trifluoromethyl)phenol** is a strategically designed chemical intermediate with significant potential for advanced scientific research. Its unique combination of a reactive

phenolic hydroxyl, a directing methoxy group, and a property-enhancing trifluoromethyl group makes it a powerful tool for the synthesis of novel compounds. This guide provides the foundational knowledge—from synthesis to safe handling—required for researchers, scientists, and drug development professionals to effectively utilize this compound in their work, accelerating the discovery of new medicines and materials.

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